Ethyl 6-amino-2-bromonicotinate

Catalog No.
S14042353
CAS No.
M.F
C8H9BrN2O2
M. Wt
245.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 6-amino-2-bromonicotinate

Product Name

Ethyl 6-amino-2-bromonicotinate

IUPAC Name

ethyl 6-amino-2-bromopyridine-3-carboxylate

Molecular Formula

C8H9BrN2O2

Molecular Weight

245.07 g/mol

InChI

InChI=1S/C8H9BrN2O2/c1-2-13-8(12)5-3-4-6(10)11-7(5)9/h3-4H,2H2,1H3,(H2,10,11)

InChI Key

GKIKNIIOCNJPPW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)N)Br

Ethyl 6-amino-2-bromonicotinate (CAS: 1379371-36-4) is a highly functionalized 2,3,6-trisubstituted pyridine building block engineered for advanced heterocyclic synthesis and pharmaceutical library generation. It features a highly reactive 2-bromo substituent primed for transition-metal-catalyzed cross-coupling, a nucleophilic 6-amino group for subsequent cyclization or derivatization, and a 3-ethyl ester that provides enhanced organic solubility while protecting the carboxylate during basic reaction conditions [1]. For procurement professionals and synthetic chemists, this specific substitution pattern offers an optimal balance of reactivity and stability, making it a critical intermediate for the scalable production of complex scaffolds such as pyrido-pyrimidines and naphthyridines [2].

Generic substitution with closely related analogs, such as Ethyl 6-amino-2-chloronicotinate or 6-amino-2-bromonicotinic acid, frequently leads to process failures or severe yield reductions in scale-up [1]. The 2-chloro analog exhibits a significantly higher activation energy for oxidative addition to palladium catalysts [2], necessitating harsher reaction temperatures and stronger bases that can trigger competitive side reactions or degradation at the unprotected 6-amino group. Conversely, substituting the ethyl ester with the free carboxylic acid yields a highly polar, zwitterionic species with poor solubility in standard cross-coupling solvents (e.g., THF, toluene), complicating homogeneous catalysis and making downstream aqueous workup highly inefficient [3].

Oxidative Addition Kinetics: 2-Bromo vs. 2-Chloro Reactivity

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the nature of the halogen at the C2 position dictates the rate-limiting oxidative addition step. Kinetic and computational models demonstrate that 2-bromopyridines possess an activation energy (ΔΔG‡_OA) approximately 10–15 kJ/mol lower than their 2-chloro counterparts [1]. This thermodynamic advantage translates to reaction rates that are up to 100 times faster for the 2-bromo derivative under identical, mild conditions [2].

Evidence DimensionActivation energy for Pd(0) oxidative addition (ΔΔG‡_OA)
Target Compound DataBaseline reference (0 kJ/mol relative barrier) for rapid coupling
Comparator Or BaselineEthyl 6-amino-2-chloronicotinate (+10 to +15 kJ/mol relative barrier)
Quantified Difference~100-fold increase in oxidative addition rate for the 2-bromo variant
ConditionsPd(PCy3)2 catalyst in THF at standard coupling temperatures

Faster oxidative addition allows for milder reaction conditions, preventing the thermal degradation or unwanted side-reactivity of the unprotected 6-amino group and reducing catalyst loading costs.

Processability and Solvent Compatibility: Ethyl Ester vs. Free Acid

The choice of the ethyl ester over the free carboxylic acid is critical for maintaining homogeneous reaction conditions during scale-up. The free acid form, 6-amino-2-bromonicotinic acid, exists predominantly as a zwitterion with extremely low solubility in ethereal and aromatic solvents (<1 mg/mL in THF or toluene) [1]. In contrast, the ethyl ester functional group masks this polarity, increasing solubility by over 10-fold in standard aprotic solvents, thereby facilitating efficient organometallic coupling and straightforward liquid-liquid extraction during workup [2].

Evidence DimensionSolubility in standard aprotic cross-coupling solvents (e.g., THF, Toluene)
Target Compound Data>10 mg/mL (highly soluble, enabling homogeneous catalysis)
Comparator Or Baseline6-amino-2-bromonicotinic acid (<1 mg/mL, poorly soluble zwitterion)
Quantified Difference>10-fold increase in organic solvent solubility
ConditionsStandard laboratory temperature (25°C) in THF/Toluene

High solubility in standard organic solvents eliminates the need for high-boiling, difficult-to-remove polar aprotic solvents like DMF or DMSO during industrial scale-up.

Regioselective Functionalization vs. Unhalogenated Baselines

Utilizing a pre-halogenated scaffold like Ethyl 6-amino-2-bromonicotinate provides absolute regiocontrol for C2 functionalization. Attempts to directly perform C-H functionalization on the unhalogenated baseline (Ethyl 6-aminonicotinate) typically result in poor regioselectivity, yielding complex mixtures of C2, C4, and C5 substituted isomers with the desired C2 product often isolating at less than 40% yield [1]. The presence of the 2-bromo leaving group ensures >95% regioselectivity for cross-coupling at the C2 position, drastically simplifying purification [2].

Evidence DimensionRegioselectivity of C2 substitution/functionalization
Target Compound Data>95% regioselectivity for C2 functionalization via cross-coupling
Comparator Or BaselineEthyl 6-aminonicotinate (<40% yield of C2 product via direct C-H activation)
Quantified Difference>55% absolute increase in target regioisomer yield
ConditionsTransition-metal catalyzed arylation/alkylation conditions

Absolute regiocontrol eliminates the need for expensive, low-yielding chromatographic separation of isomers, directly reducing procurement and labor costs per gram of final product.

Synthesis of Pyrido[2,3-d]pyrimidine and 1,8-Naphthyridine Scaffolds

The precise 2-bromo and 6-amino substitution pattern makes this compound an ideal precursor for tandem cross-coupling and cyclization reactions. By coupling the 2-bromo position with an alkyne or arylboronic acid, followed by intramolecular cyclization utilizing the adjacent 6-amino group, chemists can rapidly assemble complex bicyclic heterocycles critical to kinase inhibitor discovery programs [1].

Fragment-Based Drug Discovery (FBDD) Library Enumeration

Due to its orthogonal reactivity profile—where the C2 bromide, C3 ester, and C6 amine can be functionalized independently under different conditions—this compound serves as a highly versatile core for generating diverse chemical libraries. The enhanced solubility of the ethyl ester ensures compatibility with automated, high-throughput liquid handling systems used in industrial FBDD workflows [2].

Late-Stage Functionalization in Process Chemistry

In multi-step synthetic routes, the ethyl ester acts as a robust protecting group that withstands the mild conditions required for C2 cross-coupling. This allows process chemists to perform late-stage saponification or amidation of the ester only after the core framework has been fully elaborated, maximizing overall synthetic yield and reducing the loss of advanced intermediates [3].

XLogP3

1.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

243.98474 g/mol

Monoisotopic Mass

243.98474 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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